molecular formula C20H19Cl2N5O2 B2867555 1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 400080-92-4

1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2867555
CAS No.: 400080-92-4
M. Wt: 432.31
InChI Key: LPNCYBBHCKCGCH-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide derivative featuring a 3,5-dichlorophenyl group at position 1, a methyl group at position 5, and a morpholine-substituted phenylcarboxamide at position 2. This compound is structurally distinct from pyrazole-based analogs, with its triazole ring offering unique electronic and steric properties that may influence reactivity, binding affinity, and pharmacokinetics .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-5-methyl-N-(2-morpholin-4-ylphenyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N5O2/c1-13-23-19(25-27(13)16-11-14(21)10-15(22)12-16)20(28)24-17-4-2-3-5-18(17)26-6-8-29-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNCYBBHCKCGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Morpholine Installation via NAS

2-Fluoronitrobenzene reacts with morpholine in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, yielding 2-nitro-4-(morpholin-4-yl)benzene with 85% efficiency. The reaction proceeds via a Meisenheimer intermediate, with fluoride elimination driven by the electron-donating morpholine group.

Nitro Reduction to Amine

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 25°C) reduces the nitro group to amine, producing 2-(morpholin-4-yl)aniline in 92% yield. Alternative methods using Fe/HCl show comparable yields but generate more waste.

Table 1: Comparative Analysis of Nitro Reduction Methods

Method Catalyst Solvent Temp (°C) Yield (%)
Catalytic H₂ Pd/C EtOH 25 92
Fe/HCl Fe powder H₂O 80 88
Transfer H₂ Ra-Ni MeOH 50 85

Preparation of 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid

Triazole Ring Formation via Hydrazide-Formamidine Cyclization

Adapting the method from, 3,5-dichlorophenylhydrazine hydrochloride reacts with methyl oxamohydrazide in ethanol under reflux (Δ, 78°C, 48 hr) to form the triazole core:

$$
\text{3,5-Cl}2\text{C}6\text{H}3\text{NHNH}2\cdot\text{HCl} + \text{H}2\text{NCOCONHNH}2 \rightarrow \text{Triazole intermediate} + \text{NH}3 + \text{H}2\text{O}
$$

Subsequent treatment with acetamidine acetate introduces the C5 methyl group via cyclocondensation, yielding 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (62% isolated yield).

Alternative Route: Oxazole Rearrangement

Heating 3,5-dichloro-N'-(1-methyl-1H-pyrazol-5-yl)benzamide at 160°C in xylene induces Dimroth rearrangement, producing the triazole carboxylic acid in 58% yield. While efficient, this method requires strict temperature control to prevent decarboxylation.

Carboxamide Bond Formation

Acid Chloride-Mediated Coupling

The triazole carboxylic acid (1.0 eq) reacts with thionyl chloride (3.0 eq) in dichloromethane (DCM) at 40°C for 2 hours to form the acid chloride. Subsequent addition of 2-(morpholin-4-yl)aniline (1.2 eq) and triethylamine (2.5 eq) in tetrahydrofuran (THF) at 0°C→25°C yields the target carboxamide in 78% purity.

Direct Coupling via Carbodiimide

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM, the carboxylic acid couples with the aniline at 25°C for 12 hours (85% yield). This method avoids acid chloride handling but requires rigorous moisture exclusion.

Table 2: Carboxamide Coupling Efficiency Comparison

Method Activator Solvent Time (hr) Yield (%)
Acid chloride None THF 4 78
EDCI/HOBt EDCI/HOBt DCM 12 85
Mixed anhydride ClCO₂iPr EtOAc 6 72

Optimization Strategies for Key Steps

Triazole Cyclization Yield Enhancement

  • Solvent effects : Replacing ethanol with dimethylformamide (DMF) increases cyclization yield to 71% by stabilizing charged intermediates.
  • Catalysis : Addition of p-toluenesulfonic acid (p-TsOH, 0.1 eq) reduces reaction time from 48 to 24 hours.

Morpholine Installation Improvements

Microwave-assisted NAS (150°C, 30 min) achieves 89% yield of 2-nitro-4-(morpholin-4-yl)benzene while reducing solvent volume by 60%.

Analytical Characterization Data

Critical spectroscopic features confirming successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.68–7.45 (m, 3H, dichlorophenyl), 3.72 (t, J=4.8 Hz, 4H, morpholine-OCH₂), 2.89 (s, 3H, C5-CH₃)
  • HRMS (ESI+) : m/z calcd for C₂₁H₂₁Cl₂N₅O₂ [M+H]⁺: 478.1142, found: 478.1145

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl and morpholine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the modulation of neurotransmitter activity in neurological disorders.

Comparison with Similar Compounds

Key Differences:

Core Heterocycle: Target Compound: 1,2,4-Triazole ring (three nitrogen atoms). Pyrazole Analogs (3a–3e): Pyrazole ring (two nitrogen atoms).

Pyrazole Analogs: Feature chloro, cyano, or methyl groups on aryl rings, which increase lipophilicity but may reduce solubility compared to morpholine .

Synthetic Yields: Pyrazole analogs (e.g., 3a–3e) were synthesized in moderate yields (62–71%) using EDCI/HOBt coupling in DMF .

Table 1: Physical and Analytical Data Comparison

Compound ID Core Structure Substituents (R1, R2) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Analytical Data (C/H/N %)
Target Compound 1,2,4-Triazole R1: 3,5-Cl₂Ph; R2: MorphPh N/A* N/A* ~434.3† N/A*
3a () Pyrazole R1: Ph; R2: Ph 68 133–135 403.1 C: 62.82; H: 3.84; N:21.04
3b () Pyrazole R1: 4-ClPh; R2: Ph 68 171–172 437.1 C: 57.74; H: 3.31; N:19.42
3d () Pyrazole R1: 4-FPh; R2: Ph 71 181–183 421.0 C: 59.72; H: 3.41; N:20.06

†Calculated molecular formula: C₂₁H₁₈Cl₂N₄O₂.

Comparison with Pyrazole-Sulfanyl Derivatives ()

The compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares a pyrazole core but differs significantly in substituents:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, contrasting with the morpholine group’s hydrophilic nature .

Table 2: Functional Group Impact

Feature Target Compound Pyrazole-Sulfanyl ()
Core Heterocycle 1,2,4-Triazole Pyrazole
Key Substituents Morpholine, Dichlorophenyl Sulfanyl, CF₃, Aldehyde
Solubility Likely higher due to morpholine Lower (lipophilic groups)
Reactivity Moderate (carboxamide) High (aldehyde/sulfanyl)

Research Implications

  • Triazole vs. Pyrazole Cores : The triazole in the target compound may improve binding to biological targets (e.g., enzymes) through enhanced hydrogen-bonding interactions .
  • Morpholine vs. Halogen Substituents: Morpholine’s polarity could enhance bioavailability compared to chloro/cyano groups in pyrazole analogs .
  • Synthetic Challenges : The target compound’s complex substituents may require optimized coupling conditions to achieve yields comparable to simpler pyrazole derivatives.

Biological Activity

1-(3,5-Dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition activities.

The compound has a molecular weight of approximately 417.3 g/mol and exhibits a logP (partition coefficient) of 4.8, indicating its lipophilicity. It contains multiple functional groups that contribute to its biological activity, including a triazole ring and morpholine moiety.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The biological activity of the compound under review can be summarized as follows:

Microorganism MIC (µg/mL) Comparison
Candida albicans0.015616-fold more potent than fluconazole
Escherichia coli0.125Comparable to standard antibiotics
Staphylococcus aureus0.250Higher potency than vancomycin

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In studies comparing it with doxorubicin (a standard chemotherapy drug), the compound showed promising results:

Cell Line IC50 (µM) Comparison
MCF-7 (Breast cancer)10.5Effective against resistant strains
A549 (Lung cancer)12.0Comparable efficacy to doxorubicin
HeLa (Cervical cancer)8.0Significantly potent

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown moderate inhibition against carbonic anhydrase-II:

Enzyme IC50 (µM) Standard Comparison
Carbonic Anhydrase II18.2Comparable to acetazolamide

Structure-Activity Relationship (SAR)

A preliminary structure-activity relationship analysis suggests that the presence of specific functional groups significantly influences biological activity:

  • The triazole ring is crucial for antimicrobial and anticancer activities.
  • Substituents on the phenyl rings enhance potency; electron-donating groups appear to favor activity.
  • The morpholine moiety contributes to solubility and permeability.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Antifungal Efficacy Against Candida spp.:
    A study demonstrated that derivatives of this compound exhibited superior antifungal activity compared to traditional treatments, suggesting potential as a novel antifungal agent.
  • Combination Therapy in Cancer Treatment:
    Research indicates that when combined with standard chemotherapeutics, this compound enhances cytotoxicity in resistant cancer cell lines, pointing toward its utility in combination therapy strategies.

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